N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine
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Overview
Description
N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine typically involves multiple steps. One common approach starts with the preparation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with N-carbamoyl-L-ornithine under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromen-2-one moiety, potentially altering its biological activity.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the benzyl or methyl positions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N2-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine: This compound shares a similar chromen-2-one structure but differs in its side chains.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with different functional groups, leading to distinct biological activities.
Uniqueness
N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine is unique due to its combination of a chromen-2-one core with benzyl and ornithine moieties. This structural arrangement provides a unique set of biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H27N3O7 |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C25H27N3O7/c1-15-18-10-9-17(13-21(18)35-24(32)19(15)12-16-6-3-2-4-7-16)34-14-22(29)28-20(23(30)31)8-5-11-27-25(26)33/h2-4,6-7,9-10,13,20H,5,8,11-12,14H2,1H3,(H,28,29)(H,30,31)(H3,26,27,33)/t20-/m0/s1 |
InChI Key |
OPXGJENSLHDKTQ-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCCNC(=O)N)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCCNC(=O)N)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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